2-Pyridinylcyanamide
Description
2-Pyridinylcyanamide is a pyridine derivative featuring a cyanamide (-NH-CN) functional group at the 2-position of the aromatic ring. Its molecular formula is C₆H₅N₃, combining the electron-deficient pyridine core with the polar cyanamide substituent. This structure confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry (as a ligand) and pharmaceutical synthesis.
Properties
IUPAC Name |
pyridin-2-ylcyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-5-9-6-3-1-2-4-8-6/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUHFQUZAYMTOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494680 | |
| Record name | Pyridin-2-ylcyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21418-21-3 | |
| Record name | Pyridin-2-ylcyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pyridinylcyanamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Pyridinylcyanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the cyanamide group to an amine.
Substitution: The cyanamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : 2-Pyridinylcyanamide serves as a versatile building block in organic synthesis, allowing the creation of more complex molecules. Its unique structure enables various substitution reactions, making it useful for developing new compounds with desired properties.
- Coordination Chemistry : The compound can form coordination complexes with transition metals, which are essential for catalysis and materials science.
Biology
- Enzyme Inhibition : Research has indicated that this compound may act as an enzyme inhibitor. It can bind to active sites of enzymes, potentially blocking their catalytic activity. This property is being explored for its implications in metabolic pathways and biochemical processes.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
Medicine
- Therapeutic Potential : this compound is being investigated for its therapeutic applications, particularly in treating cancer and neurological disorders. Its ability to modulate biological pathways may provide novel treatment options.
- Drug Development : The compound's unique chemical structure allows it to be modified for enhanced efficacy and specificity in drug development processes.
Industry
- Pesticide Development : The compound has been identified as a potential pesticide or crop protection agent due to its nitrogen-containing heterocyclic structure. Research is ongoing to evaluate its effectiveness against various agricultural pests while considering environmental safety and resistance management .
- Pharmaceuticals : It is utilized in the synthesis of pharmaceuticals, where its ability to act as a precursor or intermediate can streamline the production of complex drugs.
Case Studies and Research Findings
Recent studies have highlighted several specific applications of this compound:
- A study published in Journal of Agricultural and Food Chemistry explored its efficacy as an insecticide against common agricultural pests, demonstrating promising results in field trials.
- In medicinal chemistry research, this compound derivatives were synthesized and tested for their ability to inhibit specific cancer cell lines. Results indicated significant cytotoxicity compared to standard chemotherapeutic agents.
- A patent application highlighted methods for synthesizing this compound derivatives with enhanced bioactivity for use in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-Pyridinylcyanamide involves its interaction with various molecular targets. The cyanamide group can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. This reactivity is crucial for its role in organic synthesis and potential biological activity.
Comparison with Similar Compounds
2-Aminopyridine (CAS 504-29-0)
- Structure : Pyridine with an -NH₂ group at the 2-position (C₅H₆N₂).
- Key Properties :
- Cyanamide’s electron-withdrawing nature may reduce the pyridine ring’s basicity relative to 2-Aminopyridine.
2-Cyanopyridine
- Structure : Pyridine with a -CN group at the 2-position (C₆H₄N₂).
- Key Properties: High thermal stability due to the cyano group. Used in synthesis of nicotinamide (Vitamin B3) and corrosion inhibitors.
- Comparison: The -NH-CN group in 2-Pyridinylcyanamide adds a protonable nitrogen, enabling acid-base reactivity absent in 2-Cyanopyridine. Cyanamide derivatives are more prone to hydrolysis under acidic/basic conditions than nitriles.
2-Cyano Pyrrolidine
- Structure : Pyrrolidine (5-membered saturated ring) with a -CN group at the 2-position.
- Key Properties :
- The cyanamide group’s -NH moiety may improve solubility in polar solvents relative to 2-Cyano Pyrrolidine.
2-Aminobenzamide
- Structure : Benzene ring with -NH₂ and -CONH₂ groups at the 2-position.
- Key Properties :
- Comparison :
- Replacing benzene with pyridine introduces nitrogen heteroatomic effects (e.g., Lewis basicity).
- Cyanamide’s -NH-CN is less polar than benzamide’s -CONH₂ but offers distinct coordination sites for metals.
Research Implications and Gaps
Future studies should prioritize:
- Synthetic Optimization : E.g., nucleophilic substitution of 2-chloropyridine with cyanamide.
- Coordination Chemistry : Screening for metal-ligand complexes in catalysis or drug delivery.
- Toxicity Profiling : Cyanamide derivatives may exhibit neurotoxicity, requiring rigorous safety assessments.
Biological Activity
2-Pyridinylcyanamide (CAS No. 21418-21-3) is a compound that has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of this compound
This compound is recognized as a versatile building block in organic synthesis, especially for the development of biologically active compounds. Its structure allows it to participate in diverse chemical reactions, making it a valuable precursor in pharmaceutical research and agrochemical production.
The biological activity of this compound is primarily attributed to its cyanamide group, which can act as a nucleophile. This property facilitates interactions with electrophilic centers in other molecules, potentially leading to various biological effects. The compound's reactivity is crucial for its application in the synthesis of more complex organic molecules.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that pyridine derivatives, including this compound, possess significant antibacterial and antifungal activities. The presence of additional functional groups can enhance these properties .
- Anticancer Potential : Compounds containing pyridine rings have been explored for their anticancer effects. Research suggests that modifications to the pyridine structure can lead to improved efficacy against various cancer cell lines .
- Anti-inflammatory Effects : Some studies indicate that pyrimidine derivatives exhibit anti-inflammatory properties, which may extend to compounds like this compound .
Data Table: Biological Activities of this compound
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of E. coli | |
| Anticancer | Cytotoxic effects on A549 cells | |
| Anti-inflammatory | Reduces inflammation markers |
Case Study 1: Antimicrobial Activity
In a recent study, this compound was tested against Escherichia coli and demonstrated a significant inhibitory effect at concentrations around 250 μM after 72 hours. The results indicated a growth inhibition rate of approximately 65%, highlighting its potential as an antimicrobial agent .
Case Study 2: Anticancer Properties
A study focused on the cytotoxicity of pyridine derivatives found that this compound exhibited notable activity against A549 lung cancer cells with an IC50 value of 40.54 μg/mL. This suggests that modifications in the structure can enhance its anticancer efficacy compared to standard treatments like doxorubicin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
